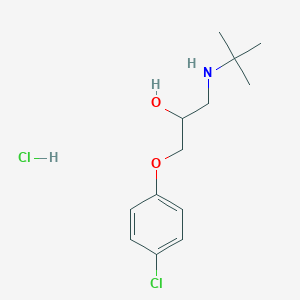
1-(tert-butylamino)-3-(4-chlorophenoxy)-2-propanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(tert-butylamino)-3-(4-chlorophenoxy)-2-propanol hydrochloride, also known as Propranolol, is a beta-blocker medication used to treat high blood pressure, angina, and other cardiovascular conditions. Apart from its clinical application, Propranolol has also gained attention in scientific research due to its potential therapeutic benefits in various fields.
作用機序
1-(tert-butylamino)-3-(4-chlorophenoxy)-2-propanol hydrochloride works by blocking the beta-adrenergic receptors in the body, which are responsible for regulating the sympathetic nervous system. By blocking these receptors, this compound reduces the effects of adrenaline and other stress hormones, resulting in a decrease in heart rate and blood pressure. This compound also has a membrane-stabilizing effect, which can reduce the risk of arrhythmias.
Biochemical and physiological effects:
This compound has several biochemical and physiological effects on the body. It can reduce heart rate, blood pressure, and cardiac output, which can be beneficial in treating cardiovascular conditions. This compound can also reduce the secretion of stress hormones, such as adrenaline and noradrenaline, which can be helpful in managing anxiety and other stress-related disorders. This compound can also affect the central nervous system, as it can cross the blood-brain barrier and bind to beta-adrenergic receptors in the brain.
実験室実験の利点と制限
1-(tert-butylamino)-3-(4-chlorophenoxy)-2-propanol hydrochloride has several advantages for lab experiments, as it is a well-established drug with a known mechanism of action and safety profile. This compound is also readily available and can be easily administered to animals or human subjects. However, there are also limitations to using this compound in lab experiments, as it can have off-target effects and may not be suitable for all research questions.
将来の方向性
1-(tert-butylamino)-3-(4-chlorophenoxy)-2-propanol hydrochloride has a promising future in scientific research, as it has shown potential therapeutic benefits in various fields. Future studies could explore the use of this compound in combination with other drugs or therapies, or investigate its effects on different disease models. This compound could also be further studied for its potential anti-cancer properties or its ability to modulate the immune system. Overall, this compound has a diverse range of potential applications in scientific research, and its continued investigation could lead to new insights and treatments for various diseases.
合成法
1-(tert-butylamino)-3-(4-chlorophenoxy)-2-propanol hydrochloride can be synthesized through several methods, including the reaction of 1-(tert-butylamino)-3-chloropropane with 4-chlorophenol in the presence of a base, or the reaction of 1-(tert-butylamino)-3-(4-chlorophenyl)propan-2-ol with hydrochloric acid. The synthesis process involves multiple steps of purification and isolation, resulting in the formation of a white crystalline powder.
科学的研究の応用
1-(tert-butylamino)-3-(4-chlorophenoxy)-2-propanol hydrochloride has been extensively studied in various fields of scientific research, including neuroscience, psychiatry, oncology, and cardiology. In neuroscience, this compound has been investigated for its potential therapeutic benefits in treating post-traumatic stress disorder (PTSD), anxiety disorders, and phobias. In psychiatry, this compound has been studied for its ability to reduce the emotional intensity of traumatic memories. In oncology, this compound has been explored for its potential anti-cancer properties, as it has been shown to inhibit tumor growth and metastasis. In cardiology, this compound is commonly used to treat high blood pressure, angina, and arrhythmias.
特性
IUPAC Name |
1-(tert-butylamino)-3-(4-chlorophenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO2.ClH/c1-13(2,3)15-8-11(16)9-17-12-6-4-10(14)5-7-12;/h4-7,11,15-16H,8-9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGUZFWPYNGFJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=C(C=C1)Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-bromobenzyl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B4965124.png)
![1-(2-methylphenyl)-4-{1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B4965144.png)
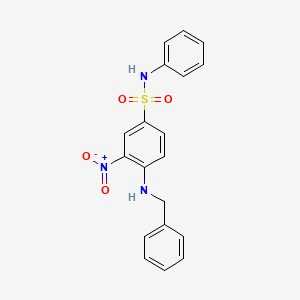
![ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4965158.png)
![5-(5-{[1-(4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4965165.png)
![ethyl [2,4-dioxo-5-(3-thienylmethylene)-1,3-thiazolidin-3-yl]acetate](/img/structure/B4965172.png)
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B4965186.png)
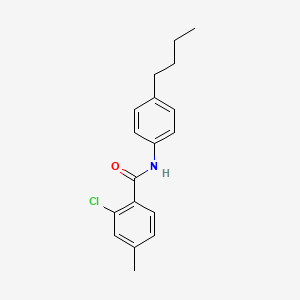
![1-(1-adamantyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B4965198.png)
![N-(4-methoxybenzyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4965213.png)
![7-{(4-ethoxy-3-methylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B4965224.png)
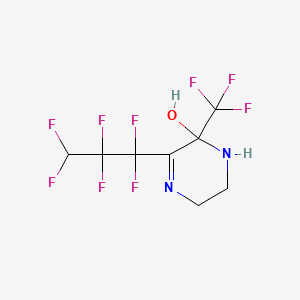
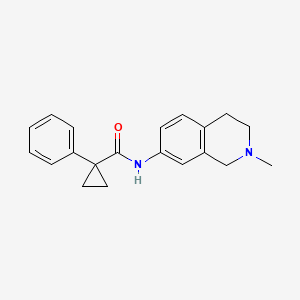
![1-[2-(4-chlorophenyl)ethyl]-N-(1H-indol-4-ylmethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B4965241.png)